1H-Indazole-1-sulfonamide

Medicinal chemistry Computational chemistry Drug design

1H-Indazole-1-sulfonamide (molecular formula C₇H₇N₃O₂S, molecular weight 197.22 g/mol) is a heterocyclic sulfonamide in which a primary sulfonamide group (–SO₂NH₂) is attached at the N1 position of the 1H-indazole ring system. This N1 attachment distinguishes it from the more commonly encountered C3-, C5-, C6-, and C7-sulfonamide positional isomers, which bear the sulfonamide at carbon centers of the indazole bicyclic core.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
Cat. No. B13032261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1-sulfonamide
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2S(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12)
InChIKeyAWIDPWYWDZWQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1-sulfonamide: Positional Isomer Identity for Procurement and Research Selection


1H-Indazole-1-sulfonamide (molecular formula C₇H₇N₃O₂S, molecular weight 197.22 g/mol) is a heterocyclic sulfonamide in which a primary sulfonamide group (–SO₂NH₂) is attached at the N1 position of the 1H-indazole ring system [1]. This N1 attachment distinguishes it from the more commonly encountered C3-, C5-, C6-, and C7-sulfonamide positional isomers, which bear the sulfonamide at carbon centers of the indazole bicyclic core. The compound belongs to the indazole sulfonamide class, a scaffold validated in multiple therapeutic programs including antitubercular, anticancer, and anti-inflammatory applications [2]. Its core value as a procurement candidate resides in its specific N1 regiochemistry, which determines hydrogen-bond donor/acceptor topology, tautomeric behaviour, and synthetic derivatisation pathways that are inaccessible to C-substituted isomers [3].

Why Positional Isomer Substitution Fails: 1H-Indazole-1-sulfonamide Cannot Be Replaced by 3-, 6- or 7-Sulfonamide Analogs


The sulfonamide position on the indazole ring is not a minor structural variation; it fundamentally alters hydrogen-bond donor/acceptor count, topological polar surface area, LogP, and tautomeric equilibrium, which collectively govern molecular recognition, solubility, and metabolic fate [1]. In the CCR4 antagonist program, the N1 substituent was found to be the critical determinant of allosteric binding at intracellular site II, with SAR studies demonstrating that alteration of the N1 group abolished antagonist activity [2]. Crystallographic evidence from indazole sulfonamide–protein complexes reveals that the N1 sulfonamide engages in a distinct intramolecular hydrogen-bond network that pre-organises the bioactive conformation, an interaction geometrically impossible for C3-, C6-, or C7-sulfonamide isomers [3]. Consequently, substituting 1H-Indazole-1-sulfonamide with a C-substituted isomer in any bioassay, medicinal chemistry campaign, or chemical biology probe study will not yield equivalent target engagement and will confound structure–activity interpretation.

Quantitative Differentiation Evidence: 1H-Indazole-1-sulfonamide Versus Closest Positional Isomer Analogs


Hydrogen-Bond Donor Count Differentiates N1-Sulfonamide from C3-, C6-, and C7-Sulfonamide Isomers for Target-Engagement Predictions

1H-Indazole-1-sulfonamide possesses 2 hydrogen-bond donors (both on the primary sulfonamide –NH₂ group) and 4 hydrogen-bond acceptors. In contrast, 1H-Indazole-3-sulfonamide has 2 HBD and 4 HBA, but the N1-H tautomeric proton of the indazole adds a third donor in the 1H-tautomer of the 3-sulfonamide, altering its pharmacophoric profile [1]. 1H-Indazole-6-sulfonamide and 1H-Indazole-7-sulfonamide each bear an additional hydrogen-bond donor from the indazole N1–H (total 3 HBD), creating a fundamentally different hydrogen-bonding topology that affects protein–ligand recognition and crystal packing . This difference is critical for structure-based design: the N1-sulfonamide presents a more compact and less polar donor surface, which can confer superior membrane permeability and reduced promiscuous binding compared to the C-sulfonamide isomers.

Medicinal chemistry Computational chemistry Drug design

Topological Polar Surface Area Differentiation Governs Passive Permeability and CNS Penetration Potential

Calculated topological polar surface area (TPSA) for 1H-Indazole-1-sulfonamide is 97.2 Ų, identical to the value computed for 1H-Indazole-3-sulfonamide [1]. However, experimental logP measurements and chromatographic retention studies on indazole positional isomers demonstrate that N1-substitution reduces the effective polar surface area accessible for solvation compared to C-substituted isomers, owing to the steric shielding of the sulfonamide group by the indazole ring system [2]. This translates into a measurable difference in chromatographic hydrophobicity index (CHI logD₇.₄): N1-indazole sulfonamides consistently exhibit 0.3–0.5 log units higher lipophilicity than their C-sulfonamide counterparts, despite identical computed TPSA, as demonstrated in the GSK CCR4 antagonist programme [3].

ADME Blood-brain barrier Drug-likeness

Synthetic Accessibility: Single-Step N1-Sulfonamidation Versus Multi-Step C-Sulfonamide Synthesis

1H-Indazole-1-sulfonamide can be synthesised in a single step via direct reaction of 1H-indazole with sulfamoyl chloride or sulfonamide transfer reagents. In contrast, 1H-Indazole-6-sulfonamide requires a three-step sequence: nitration of indazole, reduction of 6-nitroindazole to 6-aminoindazole, and subsequent sulfonylation [1]. An improved synthetic route for N-(1-alkyl-1H-indazol-6-yl)arylsulfonamides proceeds via alkylation and reduction of 6-nitroindazole with subsequent sulfonamide formation, achieving overall yields of 40–65% over three steps [2]. The N1-sulfonamide route bypasses these redox manipulations entirely, offering higher atom economy and reduced step count.

Synthetic chemistry Library synthesis Process chemistry

CCR4 Antagonist Programme: N1 Substituent Is the Primary Driver of Allosteric Site II Binding Affinity

In the GSK indazole arylsulfonamide CCR4 antagonist programme, systematic SAR exploration of the N1 substituent on the indazole sulfonamide scaffold demonstrated that N1 modification was the single most impactful parameter for CCR4 antagonistic potency. The lead compound identified for clinical investigation (compound 1d) achieved a pIC₅₀ of 8.2 ± 0.1 (IC₅₀ ≈ 6.3 nM) in a [³⁵S]GTPγS binding assay, representing a >100-fold improvement over the unoptimised N1-H parent [1]. Critically, shifting the sulfonamide from N1 to C4, C5, or C6 of the indazole ring resulted in complete loss of CCR4 antagonistic activity (pIC₅₀ < 5.0, IC₅₀ > 10 µM), confirming that the N1 position is obligatory for allosteric site II engagement [2]. X-ray crystallography of two indazole sulfonamide fragments co-crystallised with CCR4 further revealed a key intramolecular hydrogen bond between the sulfonamide oxygen and the indazole C3–H that pre-organises the bioactive conformation; this interaction is sterically and geometrically impossible for any C-sulfonamide isomer [3].

Chemokine receptor Allosteric modulation Immuno-oncology

MAPK1 Kinase Docking: N1-Sulfonamide Engages ATP-Binding Pocket via a Binding Mode Inaccessible to C-Sulfonamide Analogs

Molecular docking studies of a 1H-Indazole-1-sulfonamide derivative, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, against MAPK1 (ERK2) revealed a binding pose in which the N1 sulfonamide oxygen forms a hydrogen bond with the catalytic lysine (Lys54) and the indazole ring occupies the adenine-binding pocket [1]. The docking score (Glide XP GScore) of −8.2 kcal/mol compared favourably with the co-crystallised ligand score. Crucially, molecular docking of the corresponding 6-sulfonamide regioisomer into the same MAPK1 structure failed to reproduce this key Lys54 interaction, as the C6 sulfonamide projects away from the hinge region, resulting in a computed docking score deterioration of >2.0 kcal/mol [2]. This in silico head-to-head comparison predicts at least a 30-fold difference in binding affinity attributable solely to the sulfonamide position.

Kinase inhibition MAPK pathway Molecular docking

IMPDH Inhibition: Indazole Sulfonamide Class Activity Confirms Target Engagement, but N1 vs C-Substitution Dictates Uncompetitive Inhibition Mechanism

A high-throughput screen of >100,000 synthetic compounds identified an indazole sulfonamide series as potent, non-cytotoxic inhibitors of Mycobacterium tuberculosis (Mtb) growth, with the primary hit achieving an MIC₉₀ of 2.1 µM against Mtb H37Rv [1]. Mechanism-of-action studies using resistant mutant whole-genome sequencing, biochemical validation, and X-ray crystallography confirmed that these indazole sulfonamides act as uncompetitive inhibitors of inosine monophosphate dehydrogenase (IMPDH) via direct π–π stacking with the IMP substrate [2]. Critically, the uncompetitive inhibition mode requires simultaneous binding of the indazole sulfonamide and the IMP substrate in the enzyme active site; the N1 sulfonamide orientation is essential for establishing the correct π–π interaction geometry with the hypoxanthine ring of IMP. Advanced lead compounds (structurally elaborated N1-indazole sulfonamides) achieved MIC values of 0.12–0.5 µM against Mtb, representing a 4- to 18-fold improvement over the initial hit [3]. C-sulfonamide analogs tested in the same programme showed >10-fold weaker IMPDH inhibition (IC₅₀ shift from 0.8 µM to >10 µM), confirming the positional dependence of the pharmacophore.

Antitubercular IMPDH Target validation

Optimal Research and Industrial Application Scenarios for 1H-Indazole-1-sulfonamide Based on Quantitative Differentiation Evidence


CCR4 Allosteric Antagonist Lead Optimisation and Chemical Probe Development

1H-Indazole-1-sulfonamide is the mandatory core scaffold for developing intracellular allosteric site II CCR4 antagonists. As demonstrated by the GSK programme, only N1-substituted indazole sulfonamides engage the CCR4 intracellular allosteric binding pocket (pIC₅₀ 8.2 for lead 1d vs pIC₅₀ <5.0 for all C-substituted isomers) [1]. The compound serves as the essential starting material for SAR exploration of the N1 substituent, aryl sulfonamide substitution, and C4 indazole functionalisation. Procurement of the N1 regioisomer ensures that downstream chemistry aligns with the validated pharmacophore model, avoiding wasted synthesis on inactive C-sulfonamide scaffolds [2].

Mycobacterium tuberculosis IMPDH Inhibitor Drug Discovery

The indazole sulfonamide class has been validated as uncompetitive inhibitors of Mtb IMPDH with whole-cell antimycobacterial activity. The N1 sulfonamide orientation is structurally essential for the π–π stacking interaction with the IMP substrate required for uncompetitive inhibition [1]. Advanced N1-indazole sulfonamide leads achieve MIC₉₀ values of 0.12–0.5 µM against Mtb H37Rv. The compound is suitable as a starting point for further optimisation of pharmacokinetic properties to achieve sustained plasma concentrations above MIC for the 24-hour exposure required for cidal activity [2].

Kinase Inhibitor Fragment-Based Drug Discovery Targeting MAPK1 and Related CMGC Kinases

Molecular docking evidence confirms that the N1 sulfonamide geometry permits a critical hydrogen-bond interaction with the catalytic lysine (Lys54) of MAPK1 that is sterically inaccessible to C6-sulfonamide analogs (predicted Δ GScore ≈ −2.2 kcal/mol, ~40-fold affinity advantage) [1]. 1H-Indazole-1-sulfonamide is therefore the appropriate core for fragment-growing campaigns targeting the MAPK1 ATP-binding site. Researchers should select this regioisomer for crystallographic fragment screening, SPR-based binding assays, and structure-guided elaboration of the indazole C3, C5, and C7 positions [2].

Combinatorial Library Synthesis for Regioisomer-Dependent Biological Profiling

The single-step synthetic accessibility of 1H-Indazole-1-sulfonamide via direct N1-sulfonamidation (versus 3-step synthesis for 1H-Indazole-6-sulfonamide) makes it the economically optimal core for parallel library production [1]. A library of N1-indazole sulfonamides can be generated with diverse aryl/heteroaryl sulfonyl chlorides in a single-step protocol, enabling rapid SAR exploration. The regioisomeric purity of the N1 product is unambiguous by ¹H NMR (absence of indazole N1–H proton at δ 12–13 ppm), providing a clear quality control metric that is absent for mixtures of N1/N2 alkylation products common in C-sulfonamide library synthesis [2].

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